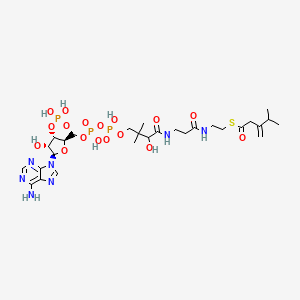
3-Isopropylbut-3-enoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Isopropylbut-3-enoyl-CoA” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-Isopropylbut-3-enoyl-CoA” involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Detailed synthetic routes and reaction conditions would be specific to the compound and require experimental data.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “3-Isopropylbut-3-enoyl-CoA” can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. For example, oxidation reactions might use reagents such as potassium permanganate or chromium trioxide, while reduction reactions could involve hydrogen gas and a palladium catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. Detailed experimental data would be required to identify these products.
Wissenschaftliche Forschungsanwendungen
Biochemical Pathways
3-Isopropylbut-3-enoyl-CoA is involved in the degradation of terpenes, particularly in the metabolic pathways of certain bacteria and plants. It serves as an intermediate in the conversion of α-pinene to various products, including 3-isopropylbut-3-enoic acid. This transformation is catalyzed by specific enzymes such as enoyl-CoA hydratases and acyl-CoA epimerases, which play crucial roles in microbial metabolism of terpenes .
2.1. Biofuel Production
The metabolic pathways involving this compound are essential for the production of biofuels from plant biomass. Research indicates that optimizing these pathways can enhance the efficiency of converting lignocellulosic materials into biofuels. For instance, maize (Zea mays) has been studied extensively for its potential to produce bioethanol through metabolic engineering that leverages intermediates like this compound .
2.2. Microbial Metabolism
Studies have shown that certain microbial communities enriched with genes for terpene degradation utilize compounds like this compound for metabolic activities that could lead to bioremediation or bioaugmentation strategies. These microbes can convert harmful terpenes into less toxic compounds, thus playing a role in environmental cleanup .
3.1. Drug Development
The compound's role in secondary metabolite production has implications for drug discovery and development. For example, the modulation of pathways involving this compound can lead to the synthesis of novel bioactive compounds with therapeutic properties. Research has indicated that manipulating these pathways can yield metabolites with antioxidant and anti-inflammatory activities .
3.2. Acetylcholinesterase Inhibition
Recent studies have explored the potential of compounds derived from metabolic pathways involving this compound as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease. The structural modifications of related compounds have shown promise in enhancing inhibitory activity against this enzyme .
Case Studies
Wirkmechanismus
The mechanism of action of “3-Isopropylbut-3-enoyl-CoA” would depend on its specific molecular targets and pathways involved. Detailed studies would be required to elucidate these mechanisms, including binding studies, cellular assays, and in vivo experiments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “3-Isopropylbut-3-enoyl-CoA” might include other nucleoside analogs, phosphorylated compounds, or molecules with similar functional groups.
Uniqueness
The uniqueness of this compound would be highlighted by its specific structure, functional groups, and potential applications. Detailed comparisons with similar compounds would require experimental data and literature references.
Eigenschaften
Molekularformel |
C28H46N7O17P3S |
|---|---|
Molekulargewicht |
877.7 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-methyl-3-methylidenepentanethioate |
InChI |
InChI=1S/C28H46N7O17P3S/c1-15(2)16(3)10-19(37)56-9-8-30-18(36)6-7-31-26(40)23(39)28(4,5)12-49-55(46,47)52-54(44,45)48-11-17-22(51-53(41,42)43)21(38)27(50-17)35-14-34-20-24(29)32-13-33-25(20)35/h13-15,17,21-23,27,38-39H,3,6-12H2,1-2,4-5H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23?,27-/m1/s1 |
InChI-Schlüssel |
WVYOQRLDVNRMEW-AXEMQUGESA-N |
SMILES |
CC(C)C(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomerische SMILES |
CC(C)C(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CC(C)C(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















